4-[1-(3-chlorobenzyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]phenol
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Overview
Description
4-[1-(3-chlorobenzyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]phenol is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridines.
Preparation Methods
The synthesis of 4-[1-(3-chlorobenzyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]phenol typically involves multi-step reactions starting from commercially available precursorsReaction conditions may vary, but common reagents include strong bases, organic solvents, and catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorobenzyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts and boronic acids.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as a lead compound for the development of new drugs targeting specific enzymes and receptors.
Biology: The compound has been investigated for its potential as an inhibitor of certain biological pathways, making it a candidate for therapeutic applications.
Material Science: Its unique chemical structure makes it suitable for use in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[1-(3-chlorobenzyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
4-[1-(3-chlorobenzyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]phenol can be compared with other pyrazolo[3,4-b]pyridine derivatives, such as:
1H-pyrazolo[3,4-b]pyridine: Known for its biological activity and potential therapeutic applications.
2H-pyrazolo[3,4-b]pyridine: Similar in structure but with different isomeric forms and biological properties.
Imidazole-containing compounds: These compounds share some structural similarities and are also known for their diverse biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C21H15ClF3N3O |
---|---|
Molecular Weight |
417.8 g/mol |
IUPAC Name |
4-[1-[(3-chlorophenyl)methyl]-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-6-yl]phenol |
InChI |
InChI=1S/C21H15ClF3N3O/c1-12-19-17(21(23,24)25)10-18(14-5-7-16(29)8-6-14)26-20(19)28(27-12)11-13-3-2-4-15(22)9-13/h2-10,29H,11H2,1H3 |
InChI Key |
NAOAKEYFANBGLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)O)C(F)(F)F)CC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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